4-Fluorobenzo[d]oxazole-2-carbonitrile
Description
4-Fluorobenzo[d]oxazole-2-carbonitrile is a heterocyclic compound belonging to the benzo[d]oxazole family, characterized by a fused benzene and oxazole ring system. The fluorine atom at the 4-position and the nitrile (-CN) group at the 2-position confer distinct electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. This compound is structurally related to other halogenated and functionalized benzo[d]oxazole derivatives, which are frequently used as intermediates in drug synthesis and agrochemical development.
Properties
Molecular Formula |
C8H3FN2O |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
4-fluoro-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H |
InChI Key |
SCMNDCSVTDXBLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated precursors. One common method includes the reaction of 2-aminophenol with 4-fluorobenzonitrile under acidic conditions, followed by cyclization to form the desired benzoxazole ring . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of 4-Fluorobenzo[d]oxazole-2-carbonitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
- Oxidation products include oxazole derivatives.
- Reduction products include primary amines.
- Substitution reactions yield various substituted benzoxazole derivatives .
Scientific Research Applications
4-Fluorobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of 4-Fluorobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of 4-fluorobenzo[d]oxazole-2-carbonitrile and its analogs:
Physicochemical Properties
- Crystallinity and Intermolecular Interactions: The co-crystal of 4-fluorobenzoic acid with 2-aminobenzothiazole () demonstrates fluorine’s ability to participate in N–H···O and O–H···O hydrogen bonding, which may enhance the stability and solubility of fluorinated benzo[d]oxazole derivatives compared to non-fluorinated analogs.
Research Findings and Challenges
- Synthetic Challenges : Fluorination often requires harsh conditions, leading to lower yields compared to chlorination (e.g., 27% yield for 5-chloro vs. unreported yields for 4-fluoro).
- Biological Efficacy : Fluorine’s electronegativity enhances binding affinity in target proteins, as seen in 5-[4-(4-fluorobenzoyl)piperazin-1-yl] derivatives (), which show promise in CNS drug discovery.
- Crystallographic Insights : The co-crystal structure in highlights fluorine’s role in stabilizing supramolecular architectures, a property exploitable in crystal engineering.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
